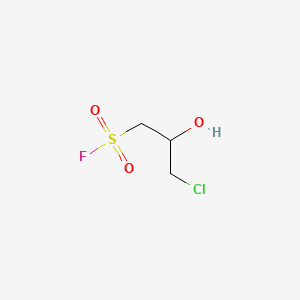

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride is a potent chemical compound with diverse applications in scientific research. This versatile material offers a wide range of possibilities for enhancing various studies and experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride can involve various synthetic routes. One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Industrial Production Methods

Industrial production methods for sulfonyl fluorides, including this compound, often involve direct fluorosulfonylation with fluorosulfonyl radicals. This approach is concise and efficient for producing sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride undergoes various types of reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organoboron reagents for Suzuki–Miyaura coupling , fluorinating agents, and oxidizing or reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various functionalized products .

Scientific Research Applications

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical biology.

Biology: Employed in the preparation of negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers.

Industry: Utilized in the preparation of surface-derivatized microcrystalline cellulose particles with strong zeta potential.

Mechanism of Action

The mechanism by which 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride include:

Uniqueness

This compound is unique due to its specific reactivity and applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its potential in drug discovery and medicinal chemistry set it apart from similar compounds.

Biological Activity

Chemical Structure and Properties

3-Chloro-2-hydroxypropane-1-sulfonyl fluoride is characterized by the following chemical structure:

- Molecular Formula : C₃H₈ClFNO₃S

- Molecular Weight : 173.62 g/mol

The presence of a sulfonyl fluoride group is significant as it can act as a reactive electrophile, allowing for interactions with various biological molecules.

The biological activity of CHPSF is primarily attributed to its ability to inhibit serine proteases. These enzymes play crucial roles in various physiological processes, including digestion, immune response, and blood coagulation. The inhibition mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the protease, effectively blocking substrate access and enzymatic activity.

Inhibition Studies

Several studies have reported on the inhibitory effects of CHPSF on different serine proteases:

These values indicate that CHPSF exhibits potent inhibitory activity against these enzymes, making it a valuable tool for studying protease functions.

Case Study 1: Anticancer Activity

A study investigated the potential anticancer effects of CHPSF on human cancer cell lines. The results showed that treatment with CHPSF led to significant apoptosis (programmed cell death) in various cancer cells, including breast and prostate cancer cells. The study concluded that CHPSF could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of CHPSF. In an animal model of inflammation, administration of CHPSF resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6. This suggests that CHPSF may have therapeutic potential in treating inflammatory diseases.

Research Findings

Recent research has expanded on the biological implications of CHPSF:

- Cell Viability Assays : Studies using MTT assays demonstrated that CHPSF reduces cell viability in a dose-dependent manner across various cancer cell lines.

- Mechanistic Insights : Further investigations using Western blot analysis revealed that CHPSF induces apoptosis through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with CHPSF exhibited reduced tumor growth compared to controls, indicating its potential as an antitumor agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride, and how can purity be validated?

- Methodology : Synthesis typically involves sulfonation and halogenation steps. For example, hydroxyl group sulfonation using sulfur trioxide derivatives followed by fluorination with agents like DAST (diethylaminosulfur trifluoride). Purity validation requires multi-technique analysis:

- NMR (¹H, ¹³C, ¹⁹F) to confirm structure and assess byproducts.

- HPLC with UV detection to quantify impurities (≥98% purity threshold).

- LogP analysis (predicted ≈-3.81 ) to verify hydrophilicity, ensuring solvent compatibility.

- Key Considerations : Monitor reaction temperature (e.g., 0–5°C during fluorination to prevent decomposition) and solvent polarity (aqueous/organic biphasic systems may enhance yield ).

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocol :

- PPE : Wear nitrile gloves (tested for chemical resistance ), sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during fluorination).

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- ¹⁹F NMR : Critical for confirming sulfonyl fluoride group integrity (δ ≈ 50–60 ppm).

- IR Spectroscopy : Peaks at 1370–1400 cm⁻¹ (S=O stretching) and 750–800 cm⁻¹ (C-F) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Analysis :

- Steric Hindrance : The hydroxypropane backbone may limit access to the sulfonyl fluoride group, favoring reactions in polar aprotic solvents (e.g., DMF) to reduce steric crowding .

- Electronic Effects : The electron-withdrawing sulfonyl fluoride group enhances electrophilicity, accelerating SN2 reactions with amines or thiols. Competing reactivity of the chloro and hydroxyl groups requires selective protection (e.g., silylation of -OH ).

- Experimental Design : Use kinetic studies under varying solvent polarities to map substituent effects .

Q. How can conflicting literature data on the compound’s hydrolytic stability be resolved?

- Methodology :

- Controlled Hydrolysis Experiments : Perform pH-dependent stability assays (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and ¹⁹F NMR .

- Data Reconciliation : Compare activation energies (Arrhenius plots) to identify discrepancies caused by buffer ionic strength or trace metal catalysts .

- Key Insight : Hydrolysis rates may vary due to sulfonyl fluoride’s sensitivity to nucleophilic attack (e.g., OH⁻ vs. H2O) .

Q. What strategies mitigate regioselectivity challenges in derivatization reactions involving multiple reactive sites?

- Approaches :

- Protective Group Chemistry : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers to direct reactions toward the sulfonyl fluoride .

- Catalytic Control : Use transition-metal catalysts (e.g., Pd) to selectively activate the chloro group for cross-coupling .

- Optimization : Apply factorial design (e.g., 2³ DOE) to test variables like temperature, catalyst loading, and solvent .

Q. What are the implications of LogP (-3.81) on solvent selection for reactions involving this compound?

- Solvent Compatibility :

- Hydrophilic Media : Use water-miscible solvents (e.g., acetone, THF) to enhance solubility. Avoid non-polar solvents (e.g., hexane) to prevent phase separation .

- Reaction Optimization : Adjust solvent mixtures (e.g., H2O:THF 1:1) to balance reactivity and solubility during nucleophilic substitutions .

Properties

Molecular Formula |

C3H6ClFO3S |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

3-chloro-2-hydroxypropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H6ClFO3S/c4-1-3(6)2-9(5,7)8/h3,6H,1-2H2 |

InChI Key |

RGQVLPLKOPAOLU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)O)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.